molecular formula C15H24O2S B3846936 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene

1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B3846936
M. Wt: 268.4 g/mol
InChI Key: XDDARWIHHOURIO-UHFFFAOYSA-N
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Description

1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a methoxy group and a propan-2-ylsulfanylpentoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene typically involves the following steps:

    Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.

    Introduction of the Propan-2-ylsulfanylpentoxy Group: This step involves the reaction of a suitable benzene derivative with 5-bromo-1-pentanol in the presence of a base to form the pentoxy group. The propan-2-ylsulfanyl group is then introduced via a substitution reaction using propan-2-thiol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The sulfanyl group can undergo oxidation-reduction reactions, impacting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

    Anisole (1-Methoxybenzene): Similar in structure but lacks the propan-2-ylsulfanylpentoxy group.

    1-Methoxy-4-nitrobenzene: Contains a methoxy group and a nitro group, showing different reactivity patterns.

    1-Methoxy-3-(4-methylpentoxy)benzene: Similar structure but with a different alkoxy group.

Uniqueness: 1-Methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both a methoxy group and a propan-2-ylsulfanylpentoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2S/c1-13(2)18-11-6-4-5-10-17-15-9-7-8-14(12-15)16-3/h7-9,12-13H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDARWIHHOURIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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